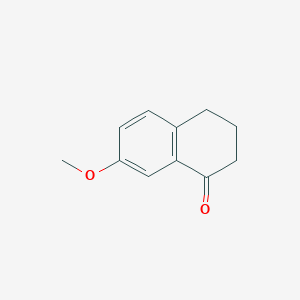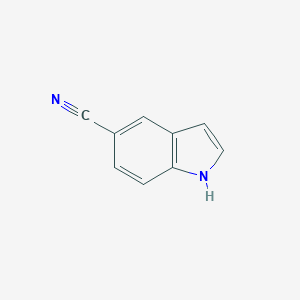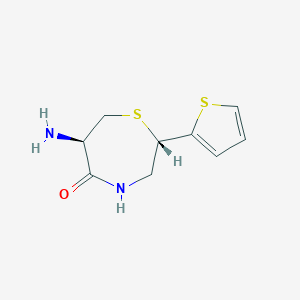
7-Methoxy-1-Tetralon
Übersicht
Beschreibung
7-Methoxy-1-tetralone is an organic compound with the molecular formula C₁₁H₁₂O₂. It is a key intermediate in the synthesis of various pharmaceuticals, most notably the opioid analgesic drug (-)-dezocine . The compound is characterized by a methoxy group attached to the seventh position of a tetralone structure, which is a partially hydrogenated naphthalene ring system.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-1-Tetralon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein bei der Synthese komplexer organischer Moleküle.
Biologie: Die Verbindung wird in Studien zu Enzymwechselwirkungen und Stoffwechselwegen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von this compound hängt hauptsächlich mit seiner Rolle als Zwischenprodukt bei der Arzneimittelsynthese zusammen. Im Falle von (-)-Dezocin wird die Verbindung weiteren chemischen Transformationen unterzogen, um den aktiven pharmazeutischen Wirkstoff zu erzeugen. Die molekularen Zielstrukturen und Pfade, die an diesen Transformationen beteiligt sind, sind spezifisch für das endgültige Arzneimittelprodukt.
Ähnliche Verbindungen:
6-Methoxy-1-Tetralon: Ähnlich in der Struktur, jedoch mit der Methoxygruppe in der sechsten Position.
5-Methoxy-1-Tetralon: Ein weiteres Isomer mit der Methoxygruppe in der fünften Position.
Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen Position der Methoxygruppe, die seine Reaktivität und die Arten von Reaktionen beeinflusst, die es eingehen kann. Diese Positionspezifität macht es besonders wertvoll bei der Synthese bestimmter Arzneimittel, wie z. B. (-)-Dezocin .
Wirkmechanismus
Target of Action
7-Methoxy-1-tetralone (MT) is a key intermediate in the synthesis of the opioid analgesic drug (-)-dezocine
Mode of Action
It has been shown to have anti-proliferative and anti-migratory effects on hepatocellular carcinoma (hcc) cells . It has been suggested that MT suppresses the cell proliferative and migratory potentials of HepG2 cells, and induces HepG2 cell apoptosis .
Biochemical Pathways
MT appears to regulate several key proteins involved in cell proliferation and migration. Specifically, MT treatment has been shown to suppress c-Met, phosphorylated AKT (p-AKT), NF-κB, matrix metallopeptidase 2 (MMP2), and MMP9 protein levels in HepG2 cells . These proteins play crucial roles in various cellular processes, including cell growth, survival, and migration.
Pharmacokinetics
The continuous-flow synthesis of mt has been reported, which could potentially influence its bioavailability . This synthesis method provides significant advantages, including dramatically reduced reaction time, highly improved reaction efficiency, and good controls over reaction optimizing conditions .
Result of Action
MT has been shown to induce apoptosis and suppress cell proliferation and migration in HCC cells . This suggests that MT could potentially be used as a therapeutic agent for HCC.
Action Environment
. Therefore, it is possible that environmental factors could also influence the action and efficacy of MT.
Biochemische Analyse
Biochemical Properties
The specific biochemical properties of 7-Methoxy-1-tetralone are not widely reported in the literature. It is known to be an essential intermediate in the synthesis of the opioid analgesic drug (-)-dezocine . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the synthesis and action of opioids.
Cellular Effects
7-Methoxy-1-tetralone has been shown to have significant effects on hepatocellular carcinoma (HCC) cells. It suppresses the proliferative and migratory potentials of HepG2 cells, and induces apoptosis . The compound influences cell function by regulating proliferation- and migration-related mediators including c-Met, phosphorylated AKT (p-AKT), NF-κB, matrix metallopeptidase 2 (MMP2), and MMP9 in HepG2 cells .
Molecular Mechanism
The molecular mechanism of 7-Methoxy-1-tetralone involves suppression of c-Met, p-AKT, NF-κB, MMP2, and MMP9 protein levels in HepG2 cells . These proteins are involved in cell proliferation, migration, and apoptosis, suggesting that 7-Methoxy-1-tetralone exerts its effects at the molecular level by interacting with these proteins and potentially influencing their expression .
Temporal Effects in Laboratory Settings
The temporal effects of 7-Methoxy-1-tetralone in laboratory settings are not widely reported. It has been synthesized using a continuous-flow strategy, which offers significant advantages including dramatically reduced reaction time, highly improved reaction efficiency, and good controls over reaction optimizing conditions .
Dosage Effects in Animal Models
In vivo studies have shown that 7-Methoxy-1-tetralone treatment suppresses tumor growth of HepG2 cells in nude mice . The specific dosage effects in animal models, including any threshold effects or toxic or adverse effects at high doses, are not reported in the available literature.
Metabolic Pathways
The specific metabolic pathways that 7-Methoxy-1-tetralone is involved in are not widely reported. As an intermediate in the synthesis of the opioid analgesic drug (-)-dezocine, it is likely involved in the metabolic pathways related to opioid synthesis and metabolism .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 7-Methoxy-1-Tetralon umfasst typischerweise einen mehrstufigen Prozess. Eine übliche Methode beginnt mit Anisol, das einer Friedel-Crafts-Acylierung mit Bernsteinsäureanhydrid und Aluminiumchlorid unterzogen wird, um 4-(4-Methoxyphenyl)-4-oxobutansäure zu bilden. Dieses Zwischenprodukt wird dann zu 4-(4-Methoxyphenyl)butansäure reduziert, die anschließend unter Verwendung von Methansulfonsäure zu this compound cyclisiert wird .
Industrielle Produktionsmethoden: In industriellen Umgebungen wurde die kontinuierliche Synthese für die Produktion von this compound übernommen. Diese Methode bietet erhebliche Vorteile gegenüber herkömmlichen Batch-Verfahren, darunter verkürzte Reaktionszeiten, verbesserte Reaktionsausbeute und bessere Kontrolle über die Reaktionsbedingungen. Das kontinuierliche Verfahren kann eine Gesamtausbeute von bis zu 76,6% mit 99% Reinheit erreichen .
Analyse Chemischer Reaktionen
Reaktionstypen: 7-Methoxy-1-Tetralon kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Ketonen oder Carbonsäuren oxidiert werden.
Reduktion: Reduktionsreaktionen können sie in Alkohole oder Alkane umwandeln.
Substitution: Elektrophiler aromatischer Austausch kann verschiedene Substituenten in den aromatischen Ring einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.
Substitution: Friedel-Crafts-Acylierungs- und Alkylierungsreaktionen verwenden häufig Aluminiumchlorid als Katalysator.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation zu Carbonsäuren führen, während Reduktion Alkohole erzeugen kann.
Vergleich Mit ähnlichen Verbindungen
6-Methoxy-1-tetralone: Similar in structure but with the methoxy group at the sixth position.
5-Methoxy-1-tetralone: Another isomer with the methoxy group at the fifth position.
Uniqueness: 7-Methoxy-1-tetralone is unique due to its specific position of the methoxy group, which influences its reactivity and the types of reactions it can undergo. This positional specificity makes it particularly valuable in the synthesis of certain pharmaceuticals, such as (-)-dezocine .
Eigenschaften
IUPAC Name |
7-methoxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABLTKRIYDNDIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30218494 | |
| Record name | 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30218494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6836-19-7 | |
| Record name | 7-Methoxy-1-tetralone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6836-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxy-1,2,3,4-tetrahydro-1-naphthalenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006836197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6836-19-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97611 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30218494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.196 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-Methoxy-1,2,3,4-tetrahydro-1-naphthalenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4FZ2W25VZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Amino-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B20394.png)







![(S,S)-2,8-Diazabicyclo[4,3,0]nonane](/img/structure/B20426.png)


